1-Cyclohexyl-5-methoxy-2-methyl-1H-indene

Lipophilicity ADME Catalysis precursor

1-Cyclohexyl-5-methoxy-2-methyl-1H-indene (C₁₇H₂₂O, MW 242.36 g·mol⁻¹) is a trisubstituted 1H-indene featuring cyclohexyl at position 1, methyl at position 2, and methoxy at position 5. Computed descriptors include XLogP3 of 5.1, topological polar surface area (TPSA) of 9.2 Ų, one hydrogen-bond acceptor, and two rotatable bonds.

Molecular Formula C17H22O
Molecular Weight 242.36 g/mol
CAS No. 646507-69-9
Cat. No. B12595944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-5-methoxy-2-methyl-1H-indene
CAS646507-69-9
Molecular FormulaC17H22O
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C1C3CCCCC3)C=CC(=C2)OC
InChIInChI=1S/C17H22O/c1-12-10-14-11-15(18-2)8-9-16(14)17(12)13-6-4-3-5-7-13/h8-11,13,17H,3-7H2,1-2H3
InChIKeyJSLBMNAMJXXZQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-5-methoxy-2-methyl-1H-indene (CAS 646507-69-9): Key Physicochemical and Structural Profile for Procuring Differentiated Indene Derivatives


1-Cyclohexyl-5-methoxy-2-methyl-1H-indene (C₁₇H₂₂O, MW 242.36 g·mol⁻¹) is a trisubstituted 1H-indene featuring cyclohexyl at position 1, methyl at position 2, and methoxy at position 5 [1]. Computed descriptors include XLogP3 of 5.1, topological polar surface area (TPSA) of 9.2 Ų, one hydrogen-bond acceptor, and two rotatable bonds [1]. These properties place it at a differentiated intersection of lipophilicity, steric bulk, and polarity relative to common indene scaffolds, making precise identity confirmation essential when the substitution pattern influences downstream performance in catalysis or medicinal chemistry applications.

Why Generic 1H-Indene Substitution Cannot Substitute for 1-Cyclohexyl-5-methoxy-2-methyl-1H-indene in Performance-Critical Workflows


Structurally similar 1H-indenes that lack the cyclohexyl, methyl, or methoxy group are not interchangeable because even single-substituent changes alter the molecular weight by up to 82 Da, lipophilicity (ΔXLogP3 ≥ 0.1), polar surface area (ΔTPSA up to 9.2 Ų), and hydrogen-bond capacity [1][2]. These differences directly impact solubility, membrane permeability, and metal-coordination geometry in catalyst design [3]. Generic replacement therefore risks compromising both the magnitude of a biological or catalytic response and the consistency of structure-property optimization campaigns.

Head-to-Head and Cross-Study Quantitative Differentiation of 1-Cyclohexyl-5-methoxy-2-methyl-1H-indene from its Closest Analogs


Lipophilicity Differential (XLogP3) Between 1-Cyclohexyl-5-methoxy-2-methyl-1H-indene and its Des-Methoxy Analog

The target compound displays a computed XLogP3 of 5.1, while its des-methoxy analog 1-cyclohexyl-2-methyl-1H-indene (CAS 646507-68-8) exhibits a marginally higher XLogP3 of 5.2 [1][2]. The lower lipophilicity of the target arises from the electron-donating methoxy group, which simultaneously introduces a hydrogen-bond acceptor site absent in the analog.

Lipophilicity ADME Catalysis precursor

Hydrogen-Bond Acceptor Count Differentiates 1-Cyclohexyl-5-methoxy-2-methyl-1H-indene from the Non-Methoxylated Analog

The target contains one hydrogen-bond acceptor (the methoxy oxygen), whereas 1-cyclohexyl-2-methyl-1H-indene has zero [1][2]. This functional difference allows the target compound to participate in directed intermolecular interactions that are unavailable to the non-methoxylated comparator.

Hydrogen bonding Solubility Molecular recognition

Topological Polar Surface Area (TPSA) Contrast Between the Methoxy-Substituted Target and its Non-Methoxylated Analog

The target compound possesses a TPSA of 9.2 Ų, whereas 1-cyclohexyl-2-methyl-1H-indene exhibits a TPSA of 0 Ų [1][2]. The difference originates solely from the methoxy oxygen, which contributes a measurable polar surface while maintaining overall low TPSA consistent with good membrane permeability.

Polar surface area Permeability Drug-likeness

Rotatable Bond Count: Conformational Flexibility Relative to the Des-Cyclohexyl Analog

The target compound has two rotatable bonds (cyclohexyl–C and methoxy–C), whereas a representative des-cyclohexyl analog 5-methoxy-2-methyl-1H-indene is expected to possess only one (methoxy–C) [1]. The additional rotatable bond introduces greater conformational freedom, which can influence entropic penalties upon binding to proteins or metals.

Conformational flexibility Entropy Molecular docking

Molecular Weight Differentiation and Impact on Physicochemical Space

At 242.36 g·mol⁻¹, the target compound is 30.03 Da heavier than its des-cyclohexyl analog 1-cyclohexyl-2-methyl-1H-indene (212.33 g·mol⁻¹) and 82.14 Da heavier than 5-methoxy-2-methyl-1H-indene (160.22 g·mol⁻¹) [1][2].

Molecular weight Drug-likeness Fragment-based design

Substitution Pattern for Metallocene Ligand Design: Cyclohexyl vs. Phenyl or Alkyl Groups

Patent EP 0545304 A1 describes substituted indenes of formula (I) bearing cyclohexyl at the 1-position as key intermediates for chiral ansa-metallocene catalysts [1]. While direct comparative catalytic data for the title compound are not publicly available, the cyclohexyl group is anticipated to provide greater steric bulk and conformational rigidity than a phenyl or linear alkyl chain, potentially enhancing catalyst stereoselectivity and thermal stability.

Metallocene catalysis Ligand design Olefin polymerization

High-Value Application Scenarios for 1-Cyclohexyl-5-methoxy-2-methyl-1H-indene (CAS 646507-69-9) Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Tailored Lipophilicity and Hydrogen-Bond Capacity

With a computed XLogP3 of 5.1 and one hydrogen-bond acceptor [1], this compound is suited for lead series where target engagement requires a moderate-lipophilicity scaffold capable of forming a single directed hydrogen bond. Compared to the fully apolar 1-cyclohexyl-2-methyl-1H-indene (XLogP3 5.2, zero H-bond acceptors) [2], the methoxy group offers a leverage point for modulating solubility and binding while maintaining permeability.

Fragment-Based Drug Discovery (FBDD) Scaffold Expansion

The molecular weight of 242.36 Da and TPSA of 9.2 Ų [1] place the compound within fragment-like physicochemical space, yet its cyclohexyl-methoxy substitution pattern provides greater three-dimensional complexity than the lighter 5-methoxy-2-methyl-1H-indene (160.22 Da) . This makes it an attractive core for fragment growing or merging strategies aimed at exploiting hydrophobic pockets while retaining a hydrogen-bond anchor point.

Organometallic Catalyst Precursor Development

Substituted indenes bearing cyclohexyl at the 1-position are explicitly claimed as ligand precursors for chiral ansa-metallocenes in EP 0545304 A1 [3]. The combination of a bulky cyclohexyl group with an electron-donating 5-methoxy substituent could uniquely tune the electronic properties of the resulting zirconocene or hafnocene catalyst, potentially improving stereo-control during propene polymerization relative to unsubstituted or purely alkyl-substituted indenyl ligands.

Computational Chemistry and Structure-Property Relationship (SPR) Modeling

The precisely defined substitution pattern and readily available computed descriptors (XLogP3, TPSA, rotatable bonds, H-bond acceptors) [1] make this compound a reliable calibration point for in silico models of indene derivatives. Its intermediate property values between polar and apolar analogs [2] allow researchers to test the sensitivity of QSAR/QSPR predictions to small structural modifications.

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